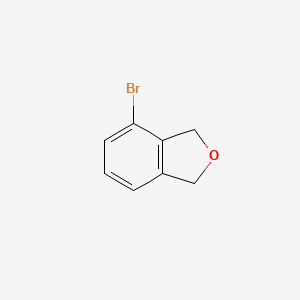

4-Bromo-1,3-dihydroisobenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBASERJDRPYLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402667-16-6 | |

| Record name | 4-bromo-1,3-dihydro-2-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,3-dihydroisobenzofuran: Properties, Synthesis, and Applications

Abstract

4-Bromo-1,3-dihydroisobenzofuran, also known as 4-Bromophthalan, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a stable dihydroisobenzofuran core and a reactive aryl bromide moiety, positions it as a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role as a key intermediate in the development of central nervous system (CNS) agents, most notably the selective serotonin reuptake inhibitor (SSRI), Citalopram. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.

Compound Identification and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a benzene ring fused to a five-membered dihydrofuran ring, with a bromine atom substituted at the 4-position of the bicyclic system.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 4-bromo-1,3-dihydro-2-benzofuran | [1] |

| Common Name | 4-Bromophthalan | N/A |

| CAS Number | 1402667-16-6 | [2][] |

| Molecular Formula | C₈H₇BrO | [][4] |

| Molecular Weight | 199.04 g/mol | [1][4] |

| Canonical SMILES | C1C2=C(CO1)C(=CC=C2)Br | [] |

| InChI Key | SBASERJDRPYLCK-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | [4] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. | Inferred from reaction conditions |

| Purity | Typically available at ≥95% |[4] |

Synthesis and Manufacturing

The most common laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, such as 4-bromophthalide or 3-bromophthalic anhydride derivatives. A general and robust method proceeds from 3-bromophthalic acid.

Representative Synthesis Protocol: Reduction of 3-Bromophthalic Acid

This two-step procedure involves the initial reduction of the commercially available 3-bromophthalic acid to the corresponding diol, followed by an acid-catalyzed intramolecular cyclization (etherification) to yield the target dihydroisobenzofuran.

Step 1: Reduction to (3-Bromo-1,2-phenylene)dimethanol

-

Suspend 3-bromophthalic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄, ~2.5 eq) or Borane-THF complex (BH₃·THF, ~3.0 eq), to the stirred suspension.

-

Scientist's Insight: LiAlH₄ is highly effective but requires careful handling due to its high reactivity with protic solvents. BH₃·THF is a milder and often safer alternative for this type of transformation.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution and then more water.

-

Filter the resulting aluminum or borate salts and wash the solid cake with THF or Ethyl Acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Dissolve the crude (3-Bromo-1,2-phenylene)dimethanol from the previous step in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux (approx. 110°C for toluene) using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Scientist's Insight: The azeotropic removal of water is crucial as it drives the equilibrium towards the formation of the cyclic ether product, ensuring a high yield.

-

-

Continue refluxing for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford this compound as a solid.

Caption: High-level workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-bromine bond on the aromatic ring. This site serves as a versatile handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions or by conversion to organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide is an excellent substrate for numerous palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of new carbon-carbon bonds under relatively mild conditions.[4]

Example Application: Suzuki-Miyaura Coupling This reaction couples the aryl bromide with a boronic acid or ester, forming a new C(sp²)-C(sp²) bond. It is widely used due to its high functional group tolerance and the commercial availability of a vast array of boronic acids.

Representative Protocol: Suzuki Coupling

-

To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed solvent system, typically a mixture of toluene and water or DME and water.

-

Scientist's Insight: Degassing the solvent (e.g., by sparging with argon or through freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic phase (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the 4-aryl-1,3-dihydroisobenzofuran product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Formation of Grignard Reagents

The aryl bromide can be converted into a Grignard reagent, transforming the electrophilic carbon into a potent nucleophile. This is a classic and powerful method for forming carbon-carbon bonds through reaction with electrophiles like aldehydes, ketones, or nitriles.

Protocol: Grignard Formation and Reaction with an Electrophile

-

Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.

-

Place magnesium turnings (1.2 eq) in a flask and activate them, if necessary, with a small crystal of iodine or 1,2-dibromoethane.[5]

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the magnesium. The reaction is often initiated with gentle heating.

-

After the magnesium has been consumed, the resulting Grignard reagent (4-(magnesiobromo)-1,3-dihydroisobenzofuran) is ready.

-

Cool the solution to 0°C and slowly add a solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF.

-

Allow the reaction to proceed to completion, then quench by careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and purify as required.

Application Profile: Intermediate in Citalopram Synthesis

The most prominent industrial application of a closely related isomer, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, is in the synthesis of Citalopram.[8][9] While not the direct precursor, this compound serves as a valuable structural analog for research and the development of novel CNS agents. The chemistry involved in the Citalopram synthesis highlights the utility of the bromo-dihydroisobenzofuran scaffold. In a key step, a Grignard reagent is used to install the dimethylaminopropyl side chain, and the bromo-substituent is later converted to the required cyano group via reaction with cuprous cyanide.[10][11]

Caption: Simplified synthetic route to Citalopram illustrating the utility of the bromo-dihydroisobenzofuran core.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by standard spectroscopic methods. While specific spectra from vendors are proprietary, typical expected data are summarized below based on the parent structure and substituent effects.[12][13][14]

Table 3: Representative Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Protons (3H): Multiplets in the range of δ 7.0-7.5 ppm. - Methylene Protons (4H): Two singlets or an AB quartet system for the two CH₂ groups, typically around δ 5.0-5.2 ppm. |

| ¹³C NMR | - Aromatic Carbons (6C): Signals between δ 120-145 ppm, with the carbon bearing the bromine (C-Br) appearing around δ 115-125 ppm. - Methylene Carbons (2C): Signal for the two equivalent O-CH₂ carbons around δ 70-75 ppm. |

| FT-IR (KBr) | - C-H (aromatic): Stretching vibrations > 3000 cm⁻¹. - C-H (aliphatic): Stretching vibrations just below 3000 cm⁻¹. - C-O-C (ether): Strong, characteristic stretching band around 1050-1150 cm⁻¹. - C-Br: Stretching vibration in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 198 and 200 with an approximate 1:1 intensity ratio, indicative of the presence of one bromine atom. |

Safety and Handling

This compound is a research chemical and should be handled with appropriate care by trained personnel.

-

Hazard Identification: GHS classifications indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.[15][16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at refrigerator temperatures (2-8°C).[4]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its utility is primarily centered on the versatile aryl bromide handle, which enables a wide range of carbon-carbon bond-forming reactions crucial for drug discovery and materials science. Its structural relationship to key intermediates in the synthesis of major pharmaceuticals like Citalopram underscores its importance and ensures its continued relevance to the scientific community. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound. [Link]

- Google Patents.

- Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.

-

University of California, Irvine. Grignard Reaction. [Link]

- Nielsen, M., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(13), 6249-6259.

-

PubChemLite. This compound (C8H7BrO). [Link]

-

MySkinRecipes (Thai). This compound. [Link]

-

PubChem. 4-Bromo-1-benzofuran. [Link]

-

ResearchGate. The Discovery of Citalopram and Its Refinement to Escitalopram. [Link]

-

ACS Publications. One-Pot Synthesis of Spiro-isobenzofuran Compounds. [Link]

-

Indian Patents. 215462:METHOD FOR THE PREPARATION OF CITALOPRAM. [Link]

-

Organic Syntheses. PREPARATION OF 6-CHLORO-1-HEXENE. [Link]

-

University of Missouri–St. Louis. The Grignard Reaction. [Link]

-

Royal Society of Chemistry. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

-

The Organic Chemistry Tutor (YouTube). Grignard Reagent Reaction Mechanism. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

SpectraBase. 1,3-Dihydro isobenzofuran. [Link]

Sources

- 1. This compound | C8H7BrO | CID 74787761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1402667-16-6 | this compound - AiFChem [aifchem.com]

- 4. This compound [myskinrecipes.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. allindianpatents.com [allindianpatents.com]

- 12. 1402667-16-6|this compound|BLD Pharm [bldpharm.com]

- 13. 1402667-16-6 | this compound | Bromides | Ambeed.com [ambeed.com]

- 14. spectrabase.com [spectrabase.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-Bromo-1,3-dihydroisobenzofuran: A Versatile Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-1,3-dihydroisobenzofuran (CAS 1402667-16-6), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and drug discovery professionals, this document synthesizes its chemical properties, plausible synthetic routes, spectroscopic characteristics, and reactivity, with a focus on its practical application in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Dihydroisobenzofuran Scaffold

The 1,3-dihydroisobenzofuran (or phthalan) core is a privileged scaffold found in various biologically active molecules and natural products. Its rigid, planar structure fused to a flexible dihydrofuran ring provides a unique three-dimensional geometry for probing receptor binding pockets. The introduction of a bromine atom at the 4-position, as in the title compound, provides a crucial reactive handle for synthetic diversification. This strategic placement allows for the late-stage introduction of a wide array of functional groups via modern cross-coupling methodologies, making this compound a valuable intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization programs, particularly in the development of agents targeting the central nervous system (CNS).[1][2]

Physicochemical and Safety Profile

A clear understanding of a reagent's properties and hazards is fundamental to its effective and safe utilization in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1402667-16-6 | [3] |

| Molecular Formula | C₈H₇BrO | [3] |

| Molecular Weight | 199.04 g/mol | [3] |

| IUPAC Name | 4-bromo-1,3-dihydro-2-benzofuran | [3] |

| Synonyms | 4-Bromophthalan | N/A |

| Predicted XlogP | 1.8 | [3] |

| Monoisotopic Mass | 197.96803 Da | [3] |

Safety and Handling

Aggregated GHS data indicates that this compound requires careful handling.[3] All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[2]

Synthesis and Characterization

Proposed Synthetic Workflow

A reliable route would start from the commercially available 3-Bromophthalic acid. The di-acid can be reduced to the corresponding diol, (3-bromo-1,2-phenylene)dimethanol, which can then undergo an acid-catalyzed intramolecular etherification (cyclization) to yield the target compound.

Representative Synthetic Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of the 1,3-dihydroisobenzofuran core.[4]

Step 1: Reduction of 3-Bromophthalic Acid

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0°C, add 3-bromophthalic acid portion-wise, controlling the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

-

Concentrate the combined organic filtrates under reduced pressure to yield crude (3-bromo-1,2-phenylene)dimethanol, which can be used in the next step without further purification or purified by crystallization.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the crude diol from the previous step in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting diol is consumed (typically 3-5 hours).

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product with a purity of >95%.

Predicted Spectroscopic Characterization

No experimental spectra for this specific compound are publicly available. However, based on the structure and data from analogous compounds, a detailed spectroscopic profile can be predicted. This is crucial for researchers to confirm the identity and purity of their synthesized material.

| Technique | Predicted Data and Interpretation |

| ¹H NMR | Aromatic Protons (δ 7.1-7.5 ppm): Three protons on the aromatic ring would appear in this region. The proton at C7 (adjacent to the bromine) would likely be a doublet. The proton at C5 would be a doublet of doublets (or triplet), and the proton at C6 would be a doublet. Methylene Protons (δ ~5.1 ppm): The four protons of the two CH₂ groups (at C1 and C3) are chemically equivalent and would appear as a single sharp singlet, integrating to 4H. This is a characteristic signal for the unsubstituted phthalan core. |

| ¹³C NMR | Aromatic Carbons (δ 120-145 ppm): Six signals are expected. The carbon bearing the bromine (C4) would be significantly shifted to ~122 ppm. The two carbons adjacent to the fused ring (C3a, C7a) would be quaternary and appear around 138-142 ppm. The remaining three CH carbons would appear between 125-130 ppm. Methylene Carbons (δ ~73 ppm): The two equivalent CH₂ carbons (C1, C3) would give a strong signal around 73 ppm. |

| IR (Infrared) | ~3050 cm⁻¹: Aromatic C-H stretching. ~2900 cm⁻¹: Aliphatic C-H stretching (from CH₂ groups). ~1050-1150 cm⁻¹: A strong, characteristic C-O-C (ether) stretching band. ~1450, 1600 cm⁻¹: Aromatic C=C stretching. |

| Mass Spec. (MS) | The molecular ion peak would exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z = 198 (for ⁷⁹Br) and m/z = 200 (for ⁸¹Br). A likely fragmentation pathway would be the loss of CH₂O to give a bromobenzyl cation fragment. |

Chemical Reactivity and Synthetic Utility in Drug Discovery

The true value of this compound lies in the synthetic versatility of its carbon-bromine bond.[4] As an aryl bromide, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Application in Cross-Coupling Reactions

This building block is ideally suited for cornerstone reactions in medicinal chemistry, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations enable the coupling of the dihydroisobenzofuran core to a vast array of other chemical moieties, facilitating the rapid exploration of chemical space around the scaffold.

Field-Proven Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. The following is a self-validating, field-proven protocol for the coupling of an aryl bromide like this compound.[5][6]

Objective: To synthesize a 4-aryl-1,3-dihydroisobenzofuran derivative.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Arylboronic acid (1.2 mmol, 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

-

Toluene (6 mL)

-

Water (2 mL)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed toluene and water via syringe. The biphasic solvent system is standard for Suzuki couplings.

-

Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water and then with brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure 4-aryl-1,3-dihydroisobenzofuran product.

Causality and Trustworthiness: The success of this protocol relies on the catalytic cycle of palladium. The C-Br bond of the substrate is susceptible to oxidative addition by the Pd(0) complex, which is the rate-determining step. Subsequent transmetalation with the boronic acid (activated by the base) and reductive elimination yields the desired product and regenerates the Pd(0) catalyst. The use of a pre-catalyst like Pd(PPh₃)₄ and an inert atmosphere ensures the integrity and activity of the catalyst throughout the reaction.

Conclusion

This compound is a high-value, versatile building block for drug discovery and synthetic chemistry. Its stable heterocyclic core, combined with a strategically placed reactive bromine atom, provides an excellent platform for generating molecular diversity through reliable and well-understood cross-coupling chemistry. This guide provides the foundational knowledge—from synthesis and characterization to reactivity and safe handling—to empower researchers to effectively integrate this powerful intermediate into their research and development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, Vol. 75, No. 3. [Link]

-

MySkinRecipes. This compound. [Link]

-

LookChem. This compound CAS NO.1402667-16-6. [Link]

-

PubChemLite. This compound (C8H7BrO). [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

-

MySkinRecipes. This compound. [Link]

-

SpectraBase. 1,3-Dihydro isobenzofuran. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H7BrO). [Link]

-

National Center for Biotechnology Information. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. [Link]

-

SpectraBase. 1,3-Dihydro isobenzofuran. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H7BrO | CID 74787761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dihydro-2-benzofuran synthesis [organic-chemistry.org]

- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation of 4-Bromo-1,3-dihydroisobenzofuran: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide:

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel or synthesized compounds is a foundational requirement. It is the critical step that validates synthesis pathways and enables the prediction of chemical behavior, biological activity, and therapeutic potential. 4-Bromo-1,3-dihydroisobenzofuran (Figure 1) is a key heterocyclic building block, utilized as an intermediate in the synthesis of a range of bioactive molecules, including agents targeting the central nervous system.[1] Its utility stems from the stable cyclic ether structure and the reactive bromo-substituent, which is amenable to further functionalization via cross-coupling reactions.[1]

This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the underlying scientific rationale—the causality—that dictates our experimental choices. We will proceed through a logical workflow, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for unambiguous structural confirmation.

Molecular Weight: 199.04 g/mol

The Strategic Elucidation Workflow

A robust structural elucidation is not a linear process but an iterative cycle of hypothesis and validation. Each analytical technique provides a unique piece of the molecular puzzle. Our strategy is designed to first establish the fundamental molecular properties (formula and functional groups) and then to meticulously map the atomic connectivity.

Caption: A strategic workflow for structural elucidation.

Mass Spectrometry: Defining the Formula and Halogen Presence

Expertise & Experience: Our first objective is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to distinguish between isobaric species. For a halogenated compound, MS also offers an immediate, unmistakable signature: the isotopic pattern of bromine.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is typically effective for creating protonated molecules [M+H]⁺.

-

Analysis Parameters:

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Data Acquisition: Centroid mode.

-

Expected Data & Interpretation

The most critical diagnostic feature for a monobrominated compound is the presence of two peaks of nearly equal intensity separated by two mass units. This arises from the natural abundance of the two stable bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[2]

| Ion | Calculated m/z (C₈H₈⁷⁹BrO)⁺ | Calculated m/z (C₈H₈⁸¹BrO)⁺ | Expected Ratio |

| [M+H]⁺ | 198.9753 | 200.9733 | ~1:1 |

Trustworthiness: The observation of this characteristic 1:1 doublet for the molecular ion provides incontrovertible evidence for the presence of a single bromine atom in the molecule. The high-resolution mass measurement, matching the calculated value to within 5 ppm, validates the elemental composition of C₈H₇BrO.

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: With the molecular formula confirmed, we turn to Fourier-Transform Infrared (FTIR) spectroscopy to identify the key functional groups. This is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's vibrational modes. For this compound, we are looking for evidence of the aromatic ring, the cyclic ether moiety, and the types of C-H bonds present.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

-

Processing: Perform a background scan (air) prior to the sample scan. The final spectrum is typically presented in terms of transmittance.

Expected Data & Interpretation

The IR spectrum provides a clear roadmap of the molecule's constituent parts.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic C-H bonds. |

| ~3000-2850 | C-H Stretch (sp³) | Aliphatic C-H bonds from the two CH₂ groups. |

| ~1600, ~1470 | C=C Stretch | Aromatic ring skeletal vibrations.[3] |

| ~1250-1050 | C-O-C Stretch | Strong, characteristic absorption for the aryl-alkyl ether linkage of the dihydroisobenzofuran core.[3] |

| ~850-800 | C-H Bend | Out-of-plane bending for a 1,2,3-trisubstituted benzene ring. |

Trustworthiness: The presence of both sp² and sp³ C-H stretches, combined with the strong C-O-C ether band and aromatic C=C stretches, validates the core structure of a dihydroisobenzofuran ring attached to a substituted benzene ring.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. We employ a suite of 1D and 2D experiments to build the molecule from its constituent spin systems.

¹H NMR Spectroscopy: Probing the Proton Framework

Goal: To determine the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which reveals neighboring protons.

Protocol:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) spectrometer.

-

Analysis: Acquire the spectrum with a standard pulse program, referencing the residual solvent peak (CHCl₃ at 7.26 ppm).

Expected Data & Interpretation: Based on the structure, we predict three distinct regions in the ¹H NMR spectrum.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.2 | Multiplet | 3H | Ar-H | Aromatic protons on the brominated ring. The exact shifts and coupling constants will define their relative positions. |

| ~5.2 | Singlet | 4H | -O-CH₂ -Ar-CH₂ -O- | The two CH₂ groups are chemically equivalent in this symmetric structure, appearing as a single peak. They are benzylic and adjacent to an oxygen, causing a significant downfield shift. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Goal: To identify all unique carbon environments within the molecule.

Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum. Reference the CDCl₃ solvent peak (77.16 ppm).

Expected Data & Interpretation: The structure has 8 carbon atoms, but due to symmetry, we expect to see 6 unique signals.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~140-135 | Ar C -O | Quaternary aromatic carbons attached to oxygen. |

| ~132 | Ar C -H | Aromatic methine carbon. |

| ~129 | Ar C -H | Aromatic methine carbon. |

| ~125 | Ar C -H | Aromatic methine carbon. |

| ~122 | Ar C -Br | The ipso-carbon attached to bromine. This signal is often shifted upfield relative to what might be expected from induction alone, a phenomenon known as the "heavy atom effect".[4] |

| ~70 | -O-C H₂- | The two equivalent benzylic carbons, shifted downfield by the attached oxygen. |

2D NMR: Assembling the Final Structure

Expertise & Experience: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. COSY, HSQC, and HMBC experiments are essential for unambiguously connecting the atoms.

Protocols: Standard pulse programs for COSY, HSQC (phase-sensitive with multiplicity editing), and HMBC are run on the same sample.

Interpretation:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings. We expect to see correlations between the adjacent protons on the aromatic ring, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This will definitively link the ¹H signals at ~7.3 ppm to their corresponding aromatic ¹³C signals and the ¹H signal at ~5.2 ppm to the benzylic carbon at ~70 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the molecular fragments.

Caption: Key HMBC correlations confirming connectivity.

Trustworthiness & Final Assembly: The HMBC spectrum provides the definitive connections. The protons of the CH₂ groups (~5.2 ppm) will show correlations to the quaternary aromatic carbons C1 and C6, locking the dihydrofuran ring to the benzene ring. Furthermore, the aromatic protons will show correlations to their neighboring carbons, including the key C-Br carbon, confirming the 4-bromo substitution pattern. For example, the proton at C5 will show a strong correlation to the C4 (the C-Br carbon), validating the substituent position.

Data Synthesis and Final Confirmation

The convergence of data from all techniques provides an unassailable confirmation of the structure.

| Technique | Finding | Conclusion |

| HRMS | [M+H]⁺ at m/z 198.9753 and 200.9733 in a ~1:1 ratio. | Confirms molecular formula C₈H₇BrO and the presence of one bromine atom. |

| FTIR | Peaks at ~3050, ~2900, ~1470, and ~1100 cm⁻¹. | Confirms aromatic, aliphatic C-H, aromatic C=C, and C-O-C ether functional groups. |

| ¹H NMR | Signals at ~7.3 ppm (3H) and ~5.2 ppm (4H). | Consistent with a trisubstituted aromatic ring and two equivalent benzylic CH₂ groups adjacent to an oxygen. |

| ¹³C NMR | 6 signals, including one at ~122 ppm and one at ~70 ppm. | Confirms 6 unique carbon environments, including the C-Br carbon and the two equivalent CH₂ carbons. |

| 2D NMR | COSY, HSQC, and HMBC correlations. | Unambiguously establishes the atom-to-atom connectivity, confirming the 1,3-dihydroisobenzofuran core and the 4-position of the bromine substituent. |

References

- Benchchem. Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3.

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

UGC-Human Resource Development Centre. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

- Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, Vol. 75, No. 3.

- Sreenivasulu, M., & Satyanarayana, G. (2021). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.

-

Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

Sources

Section 1: Molecular Profile and Strategic Significance

An In-Depth Technical Guide to 4-bromo-1,3-dihydro-2-benzofuran: A Keystone Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of 4-bromo-1,3-dihydro-2-benzofuran, a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the strategic utility, synthesis rationale, and practical application of this versatile heterocyclic compound.

4-bromo-1,3-dihydro-2-benzofuran (also known as 4-bromo-1,3-dihydroisobenzofuran) is a substituted dihydrobenzofuran. Its strategic value in medicinal chemistry stems from a combination of features: a stable, drug-like core scaffold, and a reactive bromine handle. This bromine atom is perfectly positioned for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space to develop novel bioactive molecules.[1] The dihydrobenzofuran motif itself is a privileged structure found in numerous natural products and FDA-approved drugs, recognized for conferring desirable pharmacokinetic properties.[2][3]

Below is a summary of its core physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 4-bromo-1,3-dihydro-2-benzofuran | PubChem[4] |

| Synonyms | This compound | PubChem[1][4] |

| CAS Number | 1402667-16-6 | PubChem[1][4] |

| Molecular Formula | C₈H₇BrO | PubChem[1][4] |

| Molecular Weight | 199.04 g/mol | PubChem[1][4] |

| Appearance | Solid (typical) | N/A |

| Storage | 2-8°C, under inert atmosphere | MySkinRecipes[1] |

Section 2: Synthesis Strategy and Mechanistic Considerations

The synthesis of 4-bromo-1,3-dihydro-2-benzofuran is a multi-step process that requires careful control of reagents and conditions. The following workflow represents a logical and efficient pathway, starting from commercially available 3-bromophthalic acid. The rationale behind each step is critical for ensuring high yield and purity.

Caption: Synthesis workflow for 4-bromo-1,3-dihydro-2-benzofuran.

Detailed Experimental Protocol:

Part A: Synthesis of 3-Bromo-1,2-bis(hydroxymethyl)benzene (Intermediate)

-

System Setup: A flame-dried 1 L round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.

-

Reagent Addition: Tetrahydrofuran (THF, 400 mL, anhydrous) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0°C (ice bath).

-

Expert Rationale: LiAlH₄ is a powerful, non-selective reducing agent necessary to convert both carboxylic acid groups of the phthalic acid precursor to alcohols. Anhydrous THF is used as it is unreactive with LiAlH₄. The reaction is highly exothermic and produces hydrogen gas, necessitating slow addition at reduced temperature under an inert atmosphere.

-

-

Substrate Introduction: 3-Bromophthalic acid is dissolved in 100 mL of anhydrous THF and added dropwise to the LiAlH₄ suspension via an addition funnel over 1 hour.

-

Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up & Quenching: The flask is cooled to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water.

-

Trustworthiness Check: This specific quenching procedure (Fieser workup) is crucial for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid.

-

-

Isolation: The resulting solid is removed by filtration through a pad of Celite. The filtrate is collected, and the solvent is removed under reduced pressure to yield the crude diol intermediate.

Part B: Synthesis of 4-bromo-1,3-dihydro-2-benzofuran (Final Product)

-

System Setup: The crude 3-Bromo-1,2-bis(hydroxymethyl)benzene is placed in a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.

-

Reagent Addition: Toluene (300 mL) is added as the solvent, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Expert Rationale: This is an acid-catalyzed intramolecular etherification (dehydration). Toluene is used as an azeotropic solvent to remove the water byproduct via the Dean-Stark trap, driving the equilibrium towards product formation.

-

-

Reaction: The mixture is heated to reflux until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Work-up: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 4-bromo-1,3-dihydro-2-benzofuran.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The true power of 4-bromo-1,3-dihydro-2-benzofuran lies in its role as a versatile scaffold. The bromine atom serves as a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.[1] This allows for the rapid synthesis of compound libraries to probe structure-activity relationships (SAR).

Caption: Strategic use of 4-bromo-1,3-dihydro-2-benzofuran in medicinal chemistry.

This scaffold is particularly prominent in the development of:

-

Central Nervous System (CNS) Agents: The dihydrobenzofuran core is a bioisostere for other aromatic systems and can favorably interact with CNS targets. Derivatives of related structures have shown high affinity for serotonin 5-HT₂ receptors.[1][5]

-

Anticancer Agents: The broader benzofuran class of compounds has well-documented antitumor activity.[6][7] By using this bromo-functionalized building block, medicinal chemists can rapidly synthesize novel derivatives for screening against targets like Casein Kinase 2 (CK2).[8]

-

Antiplatelet Agents: Recent research has identified dihydrobenzofuran derivatives as potent Protease-Activated Receptor 4 (PAR4) antagonists, offering a promising avenue for developing safer antiplatelet therapies.[9]

Section 4: Analytical Quality Control

Ensuring the identity and purity of 4-bromo-1,3-dihydro-2-benzofuran is paramount before its use in further synthetic steps. A multi-pronged analytical approach provides a self-validating system.

Protocol for Analytical Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire spectrum in CDCl₃. Expect characteristic peaks for the aromatic protons (in the ~6.8-7.5 ppm range, showing splitting patterns consistent with tri-substitution) and the two diastereotopic methylene protons of the dihydrofuran ring (appearing as singlets or an AB quartet in the ~4.5-5.5 ppm range). Integration of these regions should correspond to the proton count (3 aromatic, 4 aliphatic).

-

¹³C NMR: Acquire spectrum in CDCl₃. Expect 8 distinct carbon signals, including those for the brominated aromatic carbon, the other aromatic carbons, and the aliphatic carbons of the dihydrofuran ring.

-

-

Mass Spectrometry (MS):

-

Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Look for the molecular ion peak [M+H]⁺ or [M]⁺. Crucially, observe the characteristic isotopic pattern for a monobrominated compound, where the M and M+2 peaks have a nearly 1:1 intensity ratio. For C₈H₇BrO, the expected mass is ~199.04 g/mol .[4]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase gradient).

-

The primary goal is to assess purity. A successful synthesis should yield a single major peak, with purity typically expected to be >95% for use in drug development pipelines.

-

Section 5: Safety, Handling, and Storage

As a laboratory chemical, 4-bromo-1,3-dihydro-2-benzofuran must be handled with appropriate precautions.

-

Primary Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74787761, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53350366, 4-bromo-2,3-dihydro-1-benzofuran. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15158721, 4-bromo-1-benzofuran. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Saleem, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

-

Taylor & Francis Online. Synthesis of Benzofuran Derivatives via Different Methods. Available at: [Link]

-

IJRPS. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

-

ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. Available at: [Link]

-

ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

-

Wikipedia. DOB-5-hemiFLY. Available at: [Link]

-

PubMed Central (PMC). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

-

ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. Available at: [Link]

-

PubMed Central (PMC). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

-

MDPI. In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Available at: [Link]

-

PubMed. Discovery of 2,3-Dihydro[4][10]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Available at: [Link]

-

ACS Pharmacology & Translational Science. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H7BrO | CID 74787761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DOB-5-hemiFLY - Wikipedia [en.wikipedia.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 2,3-Dihydro[1,4]dioxino[2,3- g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Bromo-1-benzofuran | C8H5BrO | CID 15158721 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Bromo-1,3-dihydroisobenzofuran Derivatives

An In-depth Technical Guide:

A Guide for Researchers and Drug Development Professionals

Abstract

The 1,3-dihydroisobenzofuran heterocycle is a core structural motif present in numerous natural products and synthetic compounds, demonstrating a wide array of biological activities.[1] The strategic introduction of a bromine atom at the C-4 position creates a versatile synthetic intermediate, 4-Bromo-1,3-dihydroisobenzofuran, which serves as a foundational building block for a new generation of potential therapeutic agents.[2] While research on this specific class of derivatives is nascent, the known biological activities of structurally related isobenzofuranones and other benzofurans—spanning anticancer, neuroprotective, and antimicrobial domains—provide a compelling rationale for their exploration.[3][4][5] This guide synthesizes current knowledge, outlines key synthetic strategies, details validated experimental protocols for activity assessment, and explores the future landscape of drug discovery centered on this promising scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The benzofuran ring system is a privileged scaffold in medicinal chemistry, with derivatives showing strong biological activities, including anti-tumor, antibacterial, and anti-viral properties.[6] Within this family, the 1,3-dihydroisobenzofuran core is of particular interest due to its presence in several bioactive fungal metabolites and its demonstrated potential as a template for radical scavengers.[1]

The introduction of a bromine atom at the C-4 position significantly enhances the scaffold's utility. This halogenation provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki or Heck reactions, enabling the systematic and modular construction of diverse chemical libraries.[2] This strategic functionalization allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR), which is critical for optimizing lead compounds in drug development. The parent compound, this compound, is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system (CNS).[2][7]

Synthesis and Chemical Properties of the Core Scaffold

A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. The this compound molecule (also known as 4-bromo-1,3-dihydro-2-benzofuran) possesses the molecular formula C₈H₇BrO and a molecular weight of approximately 199.04 g/mol .[8]

General Synthetic Approach

The synthesis of 1,3-dihydroisobenzofurans can be achieved through several methods, including the reductive cyclization of enone-tethered aldehydes or intramolecular reactions of precursors with appropriate nucleophiles.[9] A common conceptual pathway involves the preparation of an ortho-functionalized benzene ring that can undergo cyclization to form the fused furan ring.

The diagram below illustrates a generalized workflow for leveraging the 4-bromo scaffold in a drug discovery context.

Caption: Drug discovery workflow using the 4-bromo scaffold.

Key Biological Activities of Structurally Related Derivatives

While direct biological data for a wide range of this compound derivatives are limited, extensive research on the closely related isobenzofuran-1(3H)-ones (phthalides) provides a strong predictive framework for their potential therapeutic applications.

Antiproliferative and Cytotoxic Activity

A significant body of evidence points to the anticancer potential of the isobenzofuranone core.[10] Various derivatives have demonstrated potent inhibitory activity against a range of human cancer cell lines.

Causality in Experimental Design: The choice of cancer cell lines is critical. For instance, K562 (myeloid leukemia) and U937 (lymphoma) are suspension cell lines often used to screen for compounds targeting hematological malignancies, while cell lines like MDA-MB-231 (breast) and HCT-116 (colon) are adherent cells used to assess activity against solid tumors.[3][10] Etoposide, a well-known topoisomerase II inhibitor, is frequently used as a positive control to benchmark the potency of new compounds.[11]

Quantitative Data: Cytotoxic Activity of Isobenzofuranone Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 18 | K562 (myeloid leukemia) | 1.71 µM | [11] |

| Compound 16 | K562 (myeloid leukemia) | 2.79 µM | [11] |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 µM | [11] |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [3] |

| 3-Amidobenzofuran 28g | MDA-MB-231 (breast cancer) | 3.01 µM | [10] |

| 3-Amidobenzofuran 28g | HCT-116 (colon carcinoma) | 5.20 µM |[10] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is a self-validating system for determining a compound's effect on cell viability. The inclusion of a vehicle control (e.g., DMSO) establishes the baseline viability, while a positive control (e.g., Etoposide) confirms the assay's sensitivity to cytotoxic agents.

-

Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test derivatives and controls in culture medium. Add 100 µL of the diluted compounds to the respective wells. The final vehicle concentration should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient cell doubling time for the effects of the compound to manifest.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[10]

Caption: Standard workflow of the MTT cytotoxicity assay.

Neuroprotective Activity

Oxidative stress is a key pathological feature of many neurodegenerative disorders.[12] The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to damage from reactive oxygen species (ROS).[5] Compounds that can mitigate oxidative damage are therefore of significant therapeutic interest.

Several isobenzofuran-1(3H)-one and benzofuran derivatives have demonstrated promising neuroprotective qualities.[5][12] One study showed that an isobenzofuranone derivative could protect against neuronal damage induced by the herbicide Diquat (DQT) by reducing oxidative damage, decreasing lipid peroxidation, and preserving neuronal integrity in the hippocampus.[5] Another study highlighted the ability of benzofuran-2-one derivatives to boost the expression of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system, thereby protecting neuronal cells from catechol-induced death.[12]

Mechanism of Action: Antioxidant Defense Pathway

The neuroprotective effect of these compounds is often linked to their ability to activate endogenous antioxidant pathways, such as the Nrf2-HO-1 axis.

Caption: Proposed neuroprotective mechanism via antioxidant pathways.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses the SH-SY5Y human neuroblastoma cell line, a standard model for neurodegenerative research, to assess the protective effects of compounds against an oxidative insult.

-

Cell Differentiation: Culture SH-SY5Y cells in a medium containing retinoic acid (10 µM) for 5-7 days to induce differentiation into a more neuron-like phenotype, which is more relevant for neurotoxicity studies.

-

Pre-treatment: Seed the differentiated cells in a 96-well plate. Pre-treat the cells with various concentrations of the test this compound derivatives for 24 hours. This step evaluates if the compound can prime the cells' defense mechanisms.

-

Oxidative Insult: Induce oxidative stress by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H₂O₂ for a further 24 hours. Include control wells with cells only, cells + toxin, and cells + derivative only.

-

Viability Assessment: Measure cell viability using the MTT assay as described previously or a lactate dehydrogenase (LDH) assay, which measures membrane integrity by quantifying LDH release from damaged cells into the medium.

-

ROS Measurement: To directly quantify the antioxidant effect, use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA). The probe becomes fluorescent in the presence of ROS. Measure fluorescence using a plate reader to determine the reduction in intracellular ROS levels in compound-treated cells versus toxin-only cells.[12]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Phthalides and other isobenzofuranone derivatives have shown promising activity against various bacterial and fungal strains.[4] For example, N-(3-phthalidyl) amines have demonstrated inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans.[4] The structural features of the 1,3-dihydroisobenzofuran core make it an attractive scaffold for developing new classes of antimicrobial drugs.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a gold-standard method for quantifying antimicrobial potency.

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound. This brings the final inoculum concentration to ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Future Directions and Conclusion

The this compound scaffold stands as a platform ripe with opportunity for medicinal chemists and drug development professionals. The synthetic tractability afforded by the C-4 bromo substituent allows for the creation of large, diverse libraries of novel compounds.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening libraries of derivatives to understand how substitutions on the aromatic ring and modifications to the dihydrofuran moiety impact potency and selectivity for anticancer, neuroprotective, and antimicrobial targets.

-

Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., enzymes, receptors) through which active compounds exert their effects.

-

Computational Modeling: Employing in silico methods to predict the binding modes of derivatives to target proteins, guiding the design of more potent and specific inhibitors.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

- MySkinRecipes. This compound.

- PubChem. This compound.

- Silva, T. M. S., et al. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules.

- Al-Azzawi, A. M., et al. Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology.

- ResearchGate. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.

- BenchChem. The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers.

- Spiegel, M., & Sroka, Z. Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. Theoretical Chemistry Accounts.

- ResearchGate. Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives.

- Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans.

- PubMed. Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats.

- PubMed. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives.

- Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives.

- MySkinRecipes. This compound (Thai).

- PubMed. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses.

- MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.

- MDPI. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imjst.org [imjst.org]

- 5. Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. This compound [myskinrecipes.com]

- 8. This compound | C8H7BrO | CID 74787761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Dihydro-2-benzofuran synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Emerging Therapeutic Landscape of Isobenzofuranoids: A Technical Guide for Drug Discovery Professionals

Abstract

The isobenzofuran scaffold, particularly its more stable lactone derivatives known as isobenzofuran-1(3H)-ones or phthalides, represents a privileged structure in medicinal chemistry. Exhibiting a remarkable breadth of biological activities, these compounds have garnered significant attention for their potential in addressing a wide array of therapeutic needs. This technical guide provides an in-depth exploration of the burgeoning field of isobenzofuran-based therapeutics, designed for researchers, scientists, and drug development professionals. We will delve into the core chemistry, synthesize the current understanding of their mechanisms of action across key disease areas, present detailed experimental protocols for their evaluation, and offer insights into their structure-activity relationships. This document is intended to serve as a comprehensive resource to catalyze further research and development of this promising class of compounds.

Introduction to the Isobenzofuran Core

Isobenzofuran is a heterocyclic compound composed of a fused benzene and furan ring system. While the parent isobenzofuran is highly reactive and unstable, its derivatives, especially the isobenzofuran-1(3H)-one class, are stable and amenable to chemical modification. These derivatives are characterized by a γ-lactone moiety fused to a benzene ring and are found in both natural products and synthetic libraries. The versatility of the isobenzofuranone core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.

Anticancer Applications: Targeting Key Oncogenic Pathways

A significant body of research highlights the anticancer potential of isobenzofuranone derivatives, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.

Mechanism of Action in Oncology

The anticancer effects of isobenzofuranone derivatives are multifaceted, involving the modulation of several critical signaling pathways implicated in cancer progression.

-

Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been identified as inhibitors of the mTOR pathway, offering a promising avenue for cancer therapy.

-

Suppression of the HIF-1 Pathway: The hypoxia-inducible factor-1 (HIF-1) pathway is crucial for tumor survival and progression, particularly in the hypoxic microenvironment of solid tumors. Isobenzofuran derivatives have been shown to inhibit the HIF-1 pathway, thereby impeding tumor angiogenesis and cell survival in p53-independent malignant cancers.[1]

-

Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action for many anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. Isobenzofuranone compounds have been observed to induce apoptosis, as evidenced by the cleavage of PARP and the activation of caspases, and to cause cell cycle arrest at various phases.

Caption: Inhibition of mTOR and HIF-1 signaling pathways by isobenzofuranone derivatives.

Quantitative Data: Antiproliferative Activity

The cytotoxic effects of isobenzofuranone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Compound 16 | K562 (myeloid leukemia) | 2.79 |

| Compound 18 | K562 (myeloid leukemia) | 1.71 |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL |

| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the cytotoxic effect of isobenzofuranone compounds on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Isobenzofuranone compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone compounds and incubate for a desired period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubation: Incubate the plates for 1.5 to 4 hours at 37°C, allowing viable cells to convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Neuroprotective and Antidepressant Potential

Isobenzofuranone derivatives have emerged as promising candidates for the treatment of neurological and psychiatric disorders, demonstrating both neuroprotective and antidepressant properties.

Mechanism of Action in Neurological Disorders

-

Neuroprotection via TREK-1 Inhibition: The TWIK-related potassium channel-1 (TREK-1) plays a role in regulating neuronal excitability and apoptosis. Inhibition of TREK-1 is a potential strategy for neuroprotection in conditions like ischemic stroke.[2][3][4][5][6][7] Specific isobenzofuran-1(3H)-one derivatives have been identified as potent and selective inhibitors of TREK-1, reducing neuronal death in preclinical models.[2][7]

-

Antidepressant Effects through Serotonin Reuptake Inhibition: A series of novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as antidepressants.[8][9] These compounds have been shown to inhibit the reuptake of serotonin (5-HT) in vitro.[8][9] In vivo studies have demonstrated their ability to improve depression-like behaviors by increasing neurotransmitter levels and promoting the expression of synaptic-associated proteins like BDNF and TrkB.[8][9]

Caption: Neuroprotective and antidepressant mechanisms of isobenzofuranone derivatives.

Antimicrobial and Enzyme Inhibitory Activities

Antimicrobial Properties

Certain isobenzofuranone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of an isobenzofuranone derivative against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Isobenzofuranone compound stock solution

-

Sterile pipette tips and reservoirs

-

Incubator

-

Microplate reader (optional, for quantitative analysis)

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the isobenzofuranone compound in the broth medium directly in the 96-well plate.

-